

4-Ethylpiperidine hydrochloride material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Ethylpiperidine hydrochloride**

Cat. No.: **B138099**

[Get Quote](#)

An In-depth Technical Guide to the Material Safety Data Sheet for **4-Ethylpiperidine Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

Introduction: Contextualizing 4-Ethylpiperidine Hydrochloride

4-Ethylpiperidine hydrochloride is a heterocyclic organic compound belonging to the piperidine family. Piperidine and its derivatives are ubiquitous scaffolds in medicinal chemistry, forming the core structure of numerous pharmaceuticals and biologically active molecules. As a hydrochloride salt, 4-ethylpiperidine is typically supplied as a stable, crystalline solid, which enhances its shelf-life and handling characteristics compared to its freebase form.^[1] Its utility in research and drug development lies in its role as a versatile building block or intermediate in the synthesis of more complex target molecules.

Understanding the safety profile of such a reagent is not merely a regulatory formality; it is a foundational pillar of responsible research. This guide provides an in-depth analysis of the Material Safety Data Sheet (MSDS) for **4-Ethylpiperidine hydrochloride**, moving beyond a simple recitation of facts to explain the chemical rationale behind the safety protocols. This approach empowers researchers to handle the material not just with caution, but with a deep, mechanistic understanding of its potential hazards.

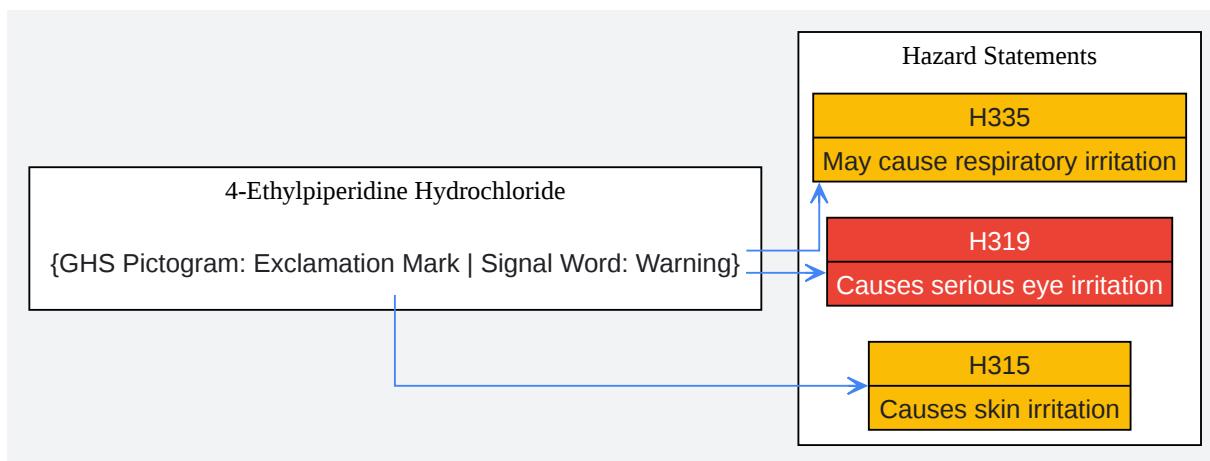
Section 1: Chemical and Physical Identity

A precise understanding of a chemical's physical properties is the first step in a robust safety assessment. These properties dictate its behavior under various laboratory conditions and inform decisions regarding storage, handling, and emergency response. For instance, the solid nature of **4-Ethylpiperidine hydrochloride** necessitates protocols to manage airborne dust, a primary route of exposure.

Property	Value	Source
IUPAC Name	4-ethylpiperidine;hydrochloride	[2]
CAS Number	3230-23-7 (for parent), 152135-08-5 (for HCl)	[2] [3] [4]
Molecular Formula	C ₇ H ₁₆ ClN	[2] [4]
Molecular Weight	149.66 g/mol	[2] [4]
Appearance	Solid (form not specified, often white to off-white crystalline powder)	[5]
Solubility	Soluble in water	[1]
Melting Point	Not available	[5]
Boiling Point	Not available	[5]
Flash Point	Not available	[5]

Note: The frequent "Not available" designation for toxicological and some physical data indicates that the compound has not been exhaustively studied.[\[5\]](#) This data gap necessitates a conservative approach, treating the substance with a high degree of caution.

Section 2: GHS Hazard Identification & The Chemical Rationale


The Globally Harmonized System (GHS) provides a standardized language for communicating chemical hazards. **4-Ethylpiperidine hydrochloride** is classified with specific warnings that

are directly linked to its chemical nature.[3][6]

GHS Classification:

- Skin Irritation (Category 2): H315 - Causes skin irritation.[3][6]
- Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[3][6]
- Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[3][6]

The "Why" Behind the Hazards: The irritant nature of this compound can be attributed to two primary factors. First, as a hydrochloride salt of an amine, it can exhibit acidic properties in the presence of moisture (such as on skin, in eyes, or in the respiratory tract), leading to chemical irritation. Second, the piperidine moiety itself, while a common pharmacophore, can interact with biological tissues. Skin contact can lead to local inflammation, characterized by redness, itching, and dryness.[3][6] Eye exposure is more severe, potentially causing significant pain and damage if not addressed immediately.[3][6] Inhalation of the dust can irritate the entire respiratory tract, from the nasal passages to the lungs.[3][6]

[Click to download full resolution via product page](#)

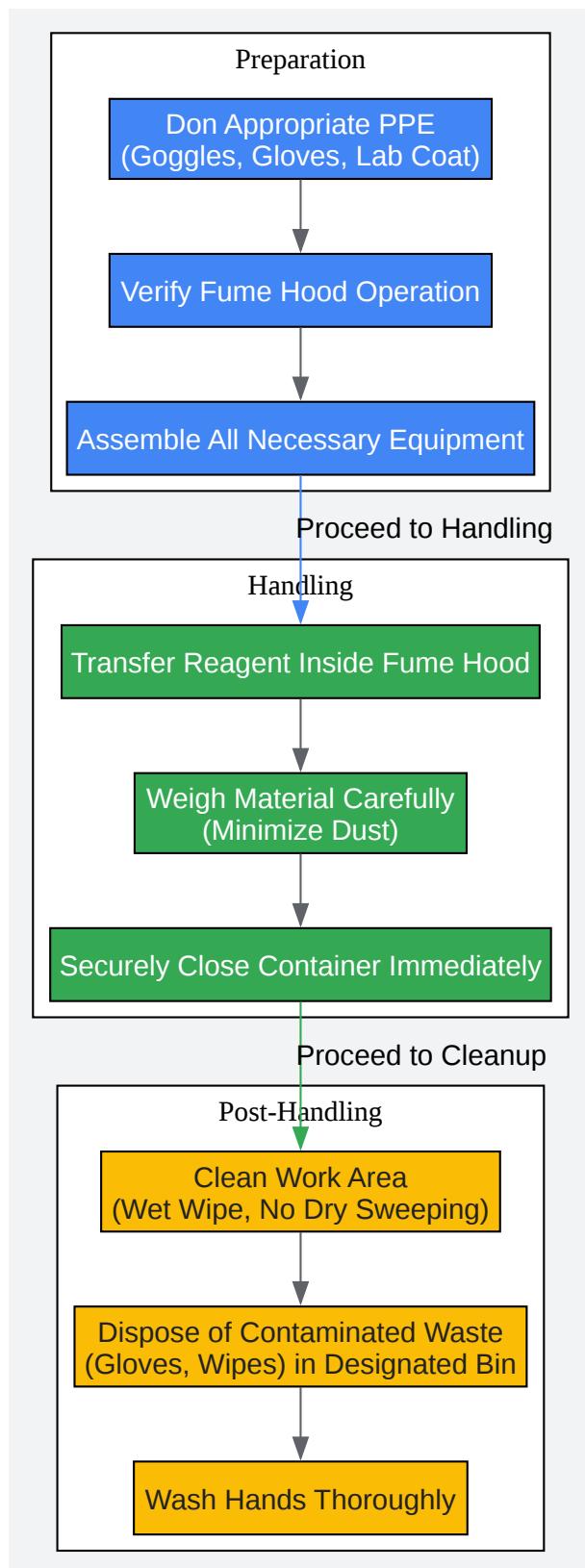
Caption: GHS Hazard Profile for **4-Ethylpiperidine Hydrochloride**.

Section 3: Safe Handling, Storage, and Disposal

A self-validating safety protocol is one where the steps taken inherently minimize risk and provide feedback on their own efficacy. The following protocols are designed with this principle in mind.

Handling:

- Ventilation is Key: Always handle this solid material in a well-ventilated area, preferably within a certified chemical fume hood to control airborne dust.[3][4]
- Avoid Dust Generation: Use techniques that minimize the creation of dust. For example, gently scoop or pour the material instead of dropping it from a height. Avoid dry sweeping for cleanup.[4]
- Grounding: While not highly flammable, it's good practice to ground equipment when transferring large quantities to prevent static discharge.[7][8]
- Personal Hygiene: Wash hands thoroughly with soap and water after handling and before breaks or leaving the lab.[3] Do not eat, drink, or smoke in the handling area.[9]


Storage:

- Container Integrity: Keep the container tightly closed to prevent moisture absorption and contamination.[3][4] The compound is noted as potentially hygroscopic.[4]
- Controlled Environment: Store in a cool, dry, and well-ventilated area.[3][4]
- Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[3]
- Access Control: Store in a locked cabinet or area accessible only to trained and authorized personnel.[3]

Disposal:

- Licensed Disposal: Dispose of unused material and its container through a licensed professional waste disposal service.[3][4] Do not dispose of it down the drain or in general waste.[4]

- Regulatory Compliance: All disposal practices must comply with local, regional, and national regulations.

[Click to download full resolution via product page](#)

Caption: A workflow for the safe handling of solid chemical reagents.

Section 4: Exposure Controls & Personal Protective Equipment (PPE)

Engineering controls are the first line of defense, with PPE serving as the essential final barrier between the researcher and the chemical.

- Engineering Controls: A properly functioning chemical fume hood is the most critical engineering control to minimize inhalation exposure.[4] Eyewash stations and safety showers must be readily accessible and tested regularly.[10]
- Eye and Face Protection: Wear chemical splash-resistant safety glasses or goggles that conform to government standards like EU EN166 or OSHA 29 CFR 1910.133.[3][5] A face shield may be warranted when handling larger quantities or if there is a significant splash risk.
- Skin Protection:
 - Gloves: Wear chemically resistant gloves (e.g., nitrile) inspected for integrity before each use. Use proper glove removal technique to avoid contaminating skin.[4]
 - Lab Coat: A standard lab coat is required. For tasks with higher exposure risk, impervious clothing may be necessary.[4]
- Respiratory Protection: Under normal conditions within a fume hood, respiratory protection is not typically required. However, if engineering controls are not sufficient or during a large spill cleanup, a NIOSH-approved respirator with an appropriate particulate filter (e.g., P95) or cartridge should be used by trained personnel.[4][5]

Section 5: Emergency Procedures

Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures before beginning work.

First-Aid Measures:

- General Advice: In case of any exposure, move the affected person out of the dangerous area. Provide the safety data sheet to responding medical personnel.[3][4]
- Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3][11]
- Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of running water for at least 15 minutes.[3][11] If irritation develops or persists, seek medical attention.[3]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[3][11] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[3][12]
- Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Accidental Release Measures (Spills):

- Evacuate: Keep unprotected personnel away from the spill area.
- Ventilate: Ensure the area is well-ventilated.
- Contain: Prevent further spread of the spill if it is safe to do so.[3]
- Clean-up: For a small solid spill, carefully sweep up or vacuum the material (using a HEPA-filtered vacuum) and place it into a suitable, labeled container for disposal.[3][4] Avoid actions that create dust.
- Decontaminate: Clean the spill area thoroughly.
- Environmental: Prevent the material from entering drains, waterways, or soil.[3]

Section 6: Practical Application - A Step-by-Step Experimental Workflow

To illustrate the integration of these safety principles, consider a common synthetic procedure: N-alkylation of 4-Ethylpiperidine.

Objective: To perform a reductive amination reaction using **4-Ethylpiperidine hydrochloride** and a model aldehyde.

Methodology:

- Preparation (in fume hood):
 - Don a lab coat, nitrile gloves, and chemical safety goggles.
 - Verify the fume hood is functioning correctly.
 - Place a stir plate, condenser, and all necessary glassware inside the hood.
- Reagent Weighing:
 - On a tared weigh boat, carefully weigh 150 mg (1.0 mmol) of **4-Ethylpiperidine hydrochloride**. Use a spatula to gently transfer the solid, minimizing any airborne dust.
 - Immediately close the reagent bottle tightly and return it to its designated storage location.
- Reaction Setup:
 - Transfer the weighed solid to a 50 mL round-bottom flask containing a magnetic stir bar.
 - Add 10 mL of methanol to the flask. The solid should dissolve.[\[1\]](#)
 - Add 1.2 equivalents of the chosen aldehyde to the flask.
 - Slowly add 1.5 equivalents of a mild base (e.g., triethylamine) to neutralize the hydrochloride and free the amine for reaction.
- Reduction:
 - Cool the reaction mixture in an ice bath.

- In small, careful portions, add 1.5 equivalents of a reducing agent like sodium borohydride.
Caution: Hydrogen gas may be evolved.
- Workup and Analysis:
 - Once the reaction is complete, quench the mixture according to standard laboratory procedures.
 - Perform extraction and purification steps as required.
- Cleanup:
 - All glassware should be rinsed with an appropriate solvent in the fume hood before being washed.
 - Wipe down the work surface in the fume hood.
 - Dispose of used gloves and other contaminated disposable materials in the designated solid chemical waste container.
 - Wash hands thoroughly.

This protocol demonstrates how every step, from weighing the reagent to cleaning the glassware, incorporates the safety guidelines dictated by the MSDS.

Section 7: Stability and Reactivity

- Chemical Stability: The material is stable under recommended storage conditions.[5]
- Conditions to Avoid: Avoid dust generation and exposure to moisture (as it is hygroscopic).[3][4]
- Incompatible Materials: Keep away from strong oxidizing agents.[3]
- Hazardous Decomposition Products: During a fire, thermal decomposition can produce toxic and irritating gases, including carbon oxides (CO, CO₂), nitrogen oxides (NO_x), and hydrogen chloride gas.[3][4]

Section 8: Toxicological and Ecological Information

- Acute Toxicity: Specific quantitative data such as LD50 (oral, dermal) or LC50 (inhalation) is not available in the reviewed sources.[3][5] The absence of this data means the full toxicological profile is unknown, warranting careful handling to prevent any exposure.
- Routes of Exposure: The primary routes of occupational exposure are inhalation, skin contact, and eye contact.[3][6]
- Symptoms of Exposure: Skin contact may cause inflammation, itching, and redness.[6] Eye contact can result in redness, pain, and severe damage.[6] Inhalation may lead to irritation of the lungs and respiratory system.[6]
- Carcinogenicity: This substance is not listed as a carcinogen by IARC or NTP.[4][6]
- Ecological Information: Data on the environmental impact of this chemical is largely unavailable.[5] As a standard precaution, it should not be allowed to enter the environment, drains, or waterways.[3][4]

Conclusion

The Material Safety Data Sheet for **4-Ethylpiperidine hydrochloride** outlines a profile of a compound that is a skin, eye, and respiratory irritant, with an otherwise incompletely characterized toxicological profile. For the research scientist, this demands a protocol-driven approach where every action is deliberate and informed by the principles of chemical safety. By understanding the "why" behind the warnings—the reactivity of the amine salt, the hazards of fine powders, and the importance of containment—professionals can integrate this versatile building block into their research with the highest degree of safety and scientific integrity.

References

- MSDS of **4-Ethylpiperidine hydrochloride** - Capot Chemical. Capot Chemical Co.,Ltd. [\[Link\]](#)
- **4-Ethylpiperidine hydrochloride** | C7H16ClN | CID 23448130 - PubChem.
- First Aid Procedures for Chemical Hazards | NIOSH - CDC.
- MSDS of **4-Ethylpiperidine hydrochloride**. Capot Chemical Co., Ltd. [\[Link\]](#)
- 4-Ethylpiperidine | C7H15N | CID 76704 - PubChem.
- ETHYL ISONIPECOTATE HYDROCHLORIDE - ChemBK. ChemBK. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CAS 6091-44-7: Piperidine hydrochloride | CymitQuimica [cymitquimica.com]
- 2. 4-Ethylpiperidine hydrochloride | C7H16ClN | CID 23448130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. capotchem.com [capotchem.com]
- 5. capotchem.cn [capotchem.cn]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. aksci.com [aksci.com]
- 10. fishersci.com [fishersci.com]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [4-Ethylpiperidine hydrochloride material safety data sheet (MSDS)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b138099#4-ethylpiperidine-hydrochloride-material-safety-data-sheet-msds>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com